molecular formula C20H24O7 B150141 Eupalinilide C CAS No. 757202-11-2

Eupalinilide C

Cat. No. B150141
CAS RN: 757202-11-2
M. Wt: 376.4 g/mol
InChI Key: QWNQZWRFKIHTPL-NPUYJLKLSA-N
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Description

Eupalinilide C is a natural product that can be isolated from Eupatorium lindleyanum .


Molecular Structure Analysis

The molecular formula of Eupalinilide C is C16H17NO2 . The IUPAC name is (4Z)-4-benzylidene-2-cyclohexyl-1,3-oxazol-5-one .


Physical And Chemical Properties Analysis

Eupalinilide C has a molecular weight of 255.31 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .

Scientific Research Applications

Pharmaceutical Research

Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum . It has been widely studied for its potential therapeutic applications due to its ability to interact with various biological targets . Its structural stability makes it a promising candidate for drug development .

Interaction with G-Protein Coupled Receptors

One of the key features of Eupalinilide C is its ability to interact with G-protein coupled receptors . These receptors play a crucial role in many biological processes and are the target of a large number of modern medicinal drugs.

Interaction with Ion Channels

Eupalinilide C also has the ability to interact with ion channels . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells. They are particularly prominent in the nervous system.

Enzyme Interactions

Eupalinilide C can interact with various enzymes . Enzymes are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.

Anti-TNBC Activity

Eupalinilide C and other sesquiterpene lactones have been found to exhibit anti-TNBC (Triple-Negative Breast Cancer) activity . TNBC is a subgroup of breast cancer that is particularly aggressive and has a lower survival rate .

Anti-Inflammatory Properties

Sesquiterpene lactones, a class of compounds rich in the genus Eupatorium L., which includes Eupalinilide C, have been found to have significant anti-inflammatory properties .

Antibiotic Properties

These compounds also exhibit antibiotic properties , making them a potential resource for the development of new antibiotic drugs.

Antitrypanosomal and Cell Cytotoxic Effects

Sesquiterpene lactones have been found to have antitrypanosomal and cell cytotoxic effects . This suggests potential applications in the treatment of diseases caused by trypanosomes, such as African sleeping sickness, and in the development of cytotoxic drugs used in cancer treatment.

Safety and Hazards

There is limited information available on the safety and hazards of Eupalinilide C .

Mechanism of Action

Target of Action

Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum . It has been widely studied for its potential therapeutic applications, due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes .

Mode of Action

Eupalinilide C, like other sesquiterpene lactones, is a Michael addition acceptor . Its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various downstream effects.

Biochemical Pathways

It is known that sesquiterpene lactones, like eupalinilide c, can effectively inhibit tnbc cells in vitro . This suggests that Eupalinilide C may affect pathways related to cell growth and proliferation, particularly in the context of cancer cells.

Pharmacokinetics

It is known that eupalinilide c is soluble in chloroform, ethyl acetate, dimethylsulfoxide and other solvents, but insoluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of Eupalinilide C’s action is largely dependent on the specific biological target it interacts with. For example, when interacting with cancer cells, it has been shown to have cytotoxic effects . More research is needed to fully understand the molecular and cellular effects of Eupalinilide C’s action.

Action Environment

The action of Eupalinilide C can be influenced by various environmental factors. could affect its efficacy and stability in different environments. Furthermore, its structural stability makes it a promising candidate for drug development .

properties

IUPAC Name

[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNQZWRFKIHTPL-NPUYJLKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eupalinilide C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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